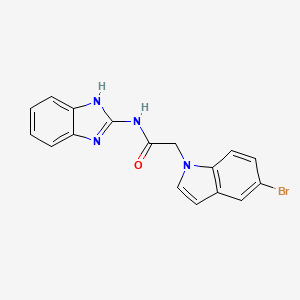![molecular formula C20H19N3O4 B12170236 N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine](/img/structure/B12170236.png)
N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Coupling with Glycylglycine: The benzylated indole is then coupled with glycylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-methanol derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine: Similar structure but with the indole nitrogen at a different position.
N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylalanine: Similar structure but with alanine instead of glycine.
Uniqueness
N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine is unique due to its specific substitution pattern on the indole ring and the presence of the glycylglycine moiety, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[2-[(1-benzylindole-5-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H19N3O4/c24-18(21-12-19(25)26)11-22-20(27)16-6-7-17-15(10-16)8-9-23(17)13-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,21,24)(H,22,27)(H,25,26) |
InChI Key |
HHKZOQHCYHGRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12170159.png)
![1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12170163.png)

![1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol](/img/structure/B12170180.png)
![3-[(5-Carboxypentyl)sulfamoyl]benzoic acid](/img/structure/B12170189.png)
![1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12170195.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12170214.png)
![N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12170222.png)
![N-(butan-2-yl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12170230.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12170234.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12170240.png)

methanone](/img/structure/B12170251.png)
